

Definitive Structural Confirmation of Butyl 4-bromobutanoate: A Multi-Modal Spectroscopic Guide

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Compound of Interest

Compound Name:	Butyl 4-bromobutanoate
CAS No.:	3540-75-8
Cat. No.:	B1332125

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Executive Summary

Butyl 4-bromobutanoate (CAS: 3540-75-8) is a critical bifunctional intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity relies on two distinct functionalities: the terminal alkyl bromide and the butyl ester.[1]

In synthetic workflows—often starting from

-butyrolactone—common impurities include unreacted lactone, hydrolysis products (4-bromobutyric acid), and regioisomers (butyl 2-bromobutanoate).[1] Standard purity assays (like HPLC-UV) often fail to distinguish regioisomers due to similar retention times and chromophores.[1]

This guide provides a comparative spectroscopic analysis to definitively confirm the structure of **Butyl 4-bromobutanoate**. We prioritize Nuclear Magnetic Resonance (

¹H NMR) as the primary validation tool, supported by Mass Spectrometry (GC-MS) and FTIR for orthogonal confirmation.[1]

Part 1: The Analytical Challenge & Comparative Strategy

The primary challenge in confirming **Butyl 4-bromobutanoate** is distinguishing it from its potential regioisomers and hydrolysis byproducts.^[1] Below is a comparison of analytical techniques based on their ability to resolve these specific structural features.

Table 1: Comparative Efficacy of Spectroscopic Methods

Feature to Confirm	H NMR (400 MHz)	GC-MS (EI)	FTIR (ATR)	Verdict
Regioisomerism (4-Br vs 2-Br)	High. Distinct splitting patterns (triplet vs. quartet/quintet) and chemical shifts.[1]	Medium. Fragmentation patterns differ, but require library matching or expert interpretation.[1][2]	Low. Fingerprint regions overlap significantly; difficult to quantify isomers.[1]	NMR is essential.
Ester Functionality	High. Diagnostic triplet at ppm ().	Medium. Molecular ion often absent; relies on fragmentation (m/z 73, 56).[1]	High. Strong C=O stretch at .[1]	FTIR is fastest check.
Bromine Presence	Medium. Indirectly via chemical shift (ppm).[1]	High. Unmistakable 1:1 isotopic ratio ().[1]	Low. C-Br stretch () is often obscured.[1]	MS is definitive for Br.
Purity / Quantitation	High. Integral ratios provide absolute molar purity.[1]	Medium. Response factors vary; good for trace impurities but not absolute purity without standards.[1]	Low. Semi-quantitative at best.	NMR for Purity.

Part 2: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR) – The Gold Standard[1]

NMR provides the only self-validating confirmation of the carbon skeleton connectivity.^[1]

Theoretical Shift Prediction vs. Observed Data: For **Butyl 4-bromobutanoate** (

):

- The "Smoking Gun" Signal: The methylene group attached to the Bromine (ppm) must appear as a triplet ().^[1]
 - Contrast: If the bromine were at the 2-position (alpha to carbonyl), this signal would shift upfield to and appear as a quartet or doublet of doublets.
 - Contrast: If the bromine were absent (butyl butyrate), this signal would be a methyl triplet at .^[1]

Diagnostic Peak Assignment (

, 400 MHz):

- (t, 2H): (Alpha to ester oxygen).^[1] Confirms butyl ester formation.^{[1][2][3][4][5]}
- (t, 2H): (Alpha to bromine).^[1] Confirms terminal bromide.
- (t, 2H): (Alpha to carbonyl).^[1]
- (quint, 2H): (Beta to carbonyl/Br).^[1] This creates the bridge between the functional groups.^[1]

- (m, 2H): Butyl chain methylene.[1]
- (m, 2H): Butyl chain methylene.[1]
- (t, 3H): Terminal methyl of the butyl group.[1]

Mass Spectrometry (GC-MS) – Isotopic Validation

While NMR confirms connectivity, MS confirms the elemental composition, specifically the presence of Bromine.

- Isotopic Signature: Look for the molecular ion clusters or fragment clusters separated by 2 mass units with nearly equal intensity (

:

ratio is

).[1]

- Fragmentation Logic:
 - m/z 135/137: Loss of the butoxy group (
-).[1]
- m/z 73:
(The butyl ester fragment).[1]
 - m/z 55/56: Butenyl cation/butene (McLafferty rearrangement product typical of butyl esters).[1]

Infrared Spectroscopy (FTIR) – Rapid Screening[1]

- : Strong Ester C=O stretch.[1]
 - : C-O-C stretch.
 - Absence of
- : Confirms no unreacted alcohol or carboxylic acid (unless wet).[1]

Part 3: Experimental Protocols

Protocol A: Structural Confirmation Workflow

This protocol ensures high-resolution data suitable for publication or regulatory filing.[\[1\]](#)

Reagents:

- Sample: ~10 mg **Butyl 4-bromobutanoate**.[\[1\]](#)
- Solvent: 0.6 mL Chloroform-d () with 0.03% TMS (Tetramethylsilane).
- Tube: 5mm precision NMR tube.[\[1\]](#)

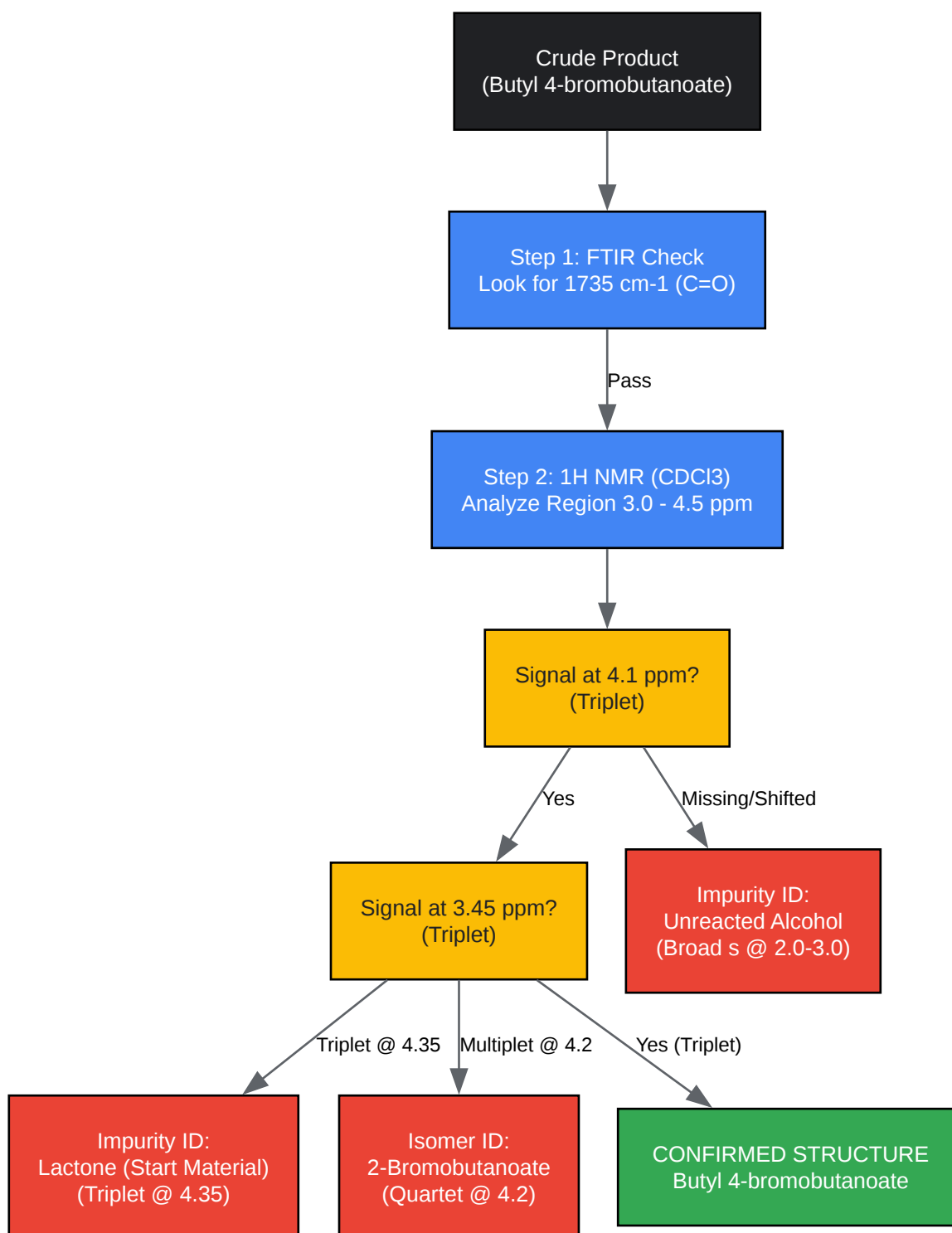
Step-by-Step:

- Sample Preparation:
 - Weigh 10-15 mg of the oil into a clean vial.[\[1\]](#)
 - Add 0.6 mL
 - [\[1\]](#) Vortex until fully dissolved (ensure no phase separation if water is present).[\[1\]](#)
 - Transfer to the NMR tube.[\[1\]](#) Cap and invert 3 times.
 - Why: Concentration is critical.[\[1\]](#) Too dilute (<2mg) loses the satellite peaks; too concentrated (>50mg) causes viscosity broadening.[\[1\]](#)
- Acquisition (400 MHz Instrument):
 - Temperature: 298 K.[\[1\]](#)
 - Pulse Sequence: zg30 (standard 30° pulse).
 - Scans (ns): 16 (sufficient for >95% purity), increase to 64 if impurity profiling is required.

- Relaxation Delay (D1): Set to 1.0s for routine ID. For quantitative purity (qNMR), increase to 5.0s ([1](#)).
- Processing:
 - Reference the TMS peak to 0.00 ppm. [1](#)
 - Apply exponential multiplication (LB = 0.3 Hz).
 - Phase and baseline correct manually. [1](#)
 - Integration: Calibrate the triplet at [1](#) to exactly 2.00.

Protocol B: Visualizing the Logic Flow

The following diagram illustrates the decision matrix for confirming the product and identifying common failures (impurities).



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Figure 1: Analytical decision tree for validating **Butyl 4-bromobutanoate** against common synthetic impurities.

Part 4: Data Interpretation & Self-Validation[1]

To ensure scientific integrity, the data must be self-consistent.[1] Use these validation checks:

1. The Integral Ratio Test (Self-Validation) In a pure sample, the ratio of the integral of the ester methylene (

) to the bromine-bearing methylene (

) must be 1.00 : 1.00 (

).[1]

- Deviation: If the

integral is lower, you likely have Butyl butanoate (debrominated) impurity.[1]

- Deviation: If the

integral is lower, check for free 4-bromobutyric acid (hydrolysis).[1]

2. The Coupling Constant Verification The triplet at

arises from coupling to the adjacent

-methylene (

).[1]

- Measure the

-value of the triplet at

.[1] It should be 6.5 – 7.0 Hz.

- Measure the

-value of the triplet at

.[1] It should be 6.5 – 7.0 Hz.

- Why: If the peak at 3.45 is a singlet, you have lost the carbon chain connectivity (decomposition).[1]

References

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